Enalaprilat
Overview
Description
Enalaprilat is the active metabolite of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. It is the first dicarboxylate-containing ACE inhibitor developed to overcome the limitations of captopril, another ACE inhibitor. This compound is primarily used in the management of hypertension and heart failure when oral therapy is not practical .
Mechanism of Action
Target of Action
ACE plays a crucial role in the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .
Pharmacokinetics
Enalapril, the prodrug of enalaprilat, is rapidly biotransformed into this compound by various esterases . Peak plasma this compound concentrations occur 2 to 4 hours after oral enalapril administration . This compound is primarily excreted renally, with more than 90% of an administered dose recovered in the urine as unchanged drug within 24 hours .
Result of Action
The primary molecular and cellular effect of this compound’s action is the reduction of both supine and standing systolic and diastolic blood pressure . This is usually achieved without any orthostatic component . Symptomatic postural hypotension is therefore infrequent, although it might be anticipated in volume-depleted patients .
Biochemical Analysis
Biochemical Properties
Enalaprilat functions as an ACE inhibitor, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, this compound reduces levels of angiotensin II, leading to decreased vasoconstriction and lower blood pressure . This compound interacts with the ACE enzyme, binding to its active site and inhibiting its activity . This interaction is crucial for its antihypertensive effects.
Cellular Effects
This compound influences various cellular processes, primarily through its inhibition of ACE . By reducing angiotensin II levels, this compound decreases vasoconstriction and sodium reabsorption in the proximal tubule of the kidney . This results in reduced blood pressure and blood fluid volume . Additionally, this compound may impact cell signaling pathways related to blood pressure regulation and fluid balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of the ACE enzyme, inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . This compound’s binding to ACE is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are dose-related, with the duration of action in most patients being approximately six hours for the recommended dose . The abrupt withdrawal of this compound has not been associated with a rapid increase in blood pressure . This compound’s stability and degradation over time are important factors in its efficacy and safety in clinical use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Higher doses of this compound have been associated with increased efficacy in reducing blood pressure, but also with potential adverse effects . Toxicity studies in mice and rats have shown that single oral doses above certain thresholds can be lethal . These findings highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is the active metabolite of enalapril, which is hydrolyzed in vivo to this compound by various esterases . Both enalapril and this compound undergo renal excretion without further metabolism . The functional half-life for the accumulation of this compound is approximately 11 hours . This metabolic pathway is crucial for understanding the pharmacokinetics of this compound.
Transport and Distribution
This compound is poorly absorbed following oral administration and is therefore only available as an intravenous injection . It is approximately 50% bound to plasma proteins . The volume of distribution and protein binding characteristics of this compound are important for its pharmacokinetic profile .
Subcellular Localization
This compound’s subcellular localization is primarily related to its interaction with the ACE enzyme, which is found on the surface of endothelial cells . The localization of this compound to these sites is essential for its inhibitory effects on ACE and subsequent reduction in angiotensin II levels . This targeting is crucial for its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Enalaprilat is synthesized from enalapril, which is a prodrug. The synthesis involves the hydrolysis of enalapril to this compound by various esterases in the body. The preparation of enalapril itself involves the condensation of L-alanine with L-proline, followed by esterification with ethanol to form enalapril .
Industrial Production Methods: Industrial production of this compound involves the synthesis of enalapril, followed by its hydrolysis. The process includes mixing enalapril maleate with a carrier, an alkaline sodium compound, and water, followed by drying the wet mass and further processing into tablets .
Chemical Reactions Analysis
Types of Reactions: Enalaprilat undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Enalapril is hydrolyzed to this compound by esterases in the body.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions, although these are less common in its pharmacological use.
Major Products Formed: The primary product formed from the hydrolysis of enalapril is this compound. Other minor products may include various metabolites formed through oxidation and reduction reactions .
Scientific Research Applications
Enalaprilat has several scientific research applications:
Chemistry: Used as a model compound to study ACE inhibition and the effects of dicarboxylate-containing inhibitors.
Biology: Investigated for its effects on various biological pathways, including the renin-angiotensin-aldosterone system.
Medicine: Widely used in the treatment of hypertension and heart failure. It is also studied for its potential benefits in diabetic nephropathy and other cardiovascular conditions.
Industry: Utilized in the development of new ACE inhibitors and related pharmaceuticals
Comparison with Similar Compounds
Captopril: The first ACE inhibitor, containing a thiol group instead of a carboxylic acid group.
Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ramipril: An ACE inhibitor with a longer duration of action compared to enalaprilat.
Uniqueness of this compound: this compound is unique due to its dicarboxylate structure, which provides a different ionization characteristic compared to captopril. This structural difference results in this compound being suitable only for intravenous administration, unlike other ACE inhibitors that can be administered orally .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFZMUMEGBBDTC-QEJZJMRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84680-54-6 (Parent) | |
Record name | Enalaprilat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048975 | |
Record name | Enalapril acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Enalaprilat is the active metabolite of the orally available pro-drug, enalapril. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume | |
Record name | Enalaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
76420-72-9, 84680-54-6 | |
Record name | Enalaprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76420-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enalaprilat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enalaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enalaprilat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Enalapril acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Enalaprilat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENALAPRILAT ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q508Q118JM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 151 °C | |
Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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